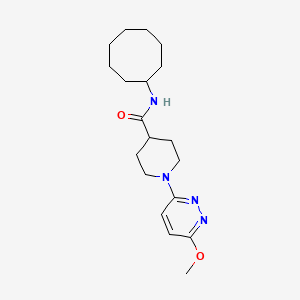

N-cyclooctyl-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide

CAS No.:

Cat. No.: VC14755492

Molecular Formula: C19H30N4O2

Molecular Weight: 346.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H30N4O2 |

|---|---|

| Molecular Weight | 346.5 g/mol |

| IUPAC Name | N-cyclooctyl-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide |

| Standard InChI | InChI=1S/C19H30N4O2/c1-25-18-10-9-17(21-22-18)23-13-11-15(12-14-23)19(24)20-16-7-5-3-2-4-6-8-16/h9-10,15-16H,2-8,11-14H2,1H3,(H,20,24) |

| Standard InChI Key | PHRBTGABFQFXQE-UHFFFAOYSA-N |

| Canonical SMILES | COC1=NN=C(C=C1)N2CCC(CC2)C(=O)NC3CCCCCCC3 |

Introduction

N-cyclooctyl-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide is a synthetic organic compound belonging to the class of piperidine derivatives. These compounds are known for their diverse biological activities, making them significant in medicinal chemistry. The structure of this compound includes a piperidine ring, a cyclooctyl group, and a methoxypyridazine moiety, which contribute to its potential pharmacological properties.

Synthesis

The synthesis of N-cyclooctyl-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. These steps may include the formation of the piperidine ring, introduction of the cyclooctyl group, and attachment of the methoxypyridazine moiety. Specific reagents and conditions are detailed in patent literature and scientific databases.

Potential Applications

Piperidine derivatives, including N-cyclooctyl-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide, are explored for their therapeutic potential. They may act as modulators of various biological pathways, similar to other compounds in this class that have shown activity against ion channels or as kinase inhibitors .

| Potential Use | Description |

|---|---|

| Ion Channel Modulation | May interact with ion channels like TRPC6, useful in treating conditions such as hypertension or fibrotic disorders. |

| Kinase Inhibition | Could act as a multikinase inhibitor, similar to compounds targeting CDK4/6, relevant in cancer therapy. |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume